molecular formula C11H7N3O B6579924 2-(pyridin-3-yloxy)pyridine-3-carbonitrile CAS No. 870064-12-3

2-(pyridin-3-yloxy)pyridine-3-carbonitrile

Cat. No. B6579924
M. Wt: 197.19 g/mol
InChI Key: YIOGEUQHCXNXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yloxy)pyridine-3-carbonitrile, or 2P3C, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of different experiments and studies, from chemical synthesis to biochemical and physiological effects. In

Scientific Research Applications

2P3C is widely used in scientific research due to its versatility. It is used in a variety of different experiments, including chemical syntheses, biochemistry, and physiology. It is also used in the study of enzyme inhibitors, drug delivery systems, and other biological processes.

Mechanism Of Action

2P3C is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are hormones that regulate inflammation and pain. 2P3C binds to the active site of the enzyme and inhibits its activity, thus reducing the production of prostaglandins.

Biochemical And Physiological Effects

2P3C has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Furthermore, it has been shown to reduce the growth of certain types of cancer cells and to inhibit the growth of bacteria.

Advantages And Limitations For Lab Experiments

2P3C is a versatile molecule that can be used in a variety of different experiments. It is relatively easy to synthesize and has a high purity level, making it ideal for laboratory experiments. However, it is important to note that 2P3C is a powerful inhibitor of COX-2 and should be used with caution in experiments involving prostaglandins.

Future Directions

There are a number of potential future directions for 2P3C research. These include further investigation into its effects on inflammation and pain, its potential use as an anti-cancer agent, and its ability to inhibit bacterial growth. Additionally, further research could be done into its potential use as a drug delivery system and its effects on other enzymes. Finally, further research could be done into its potential use in the development of new drugs and treatments.

properties

IUPAC Name

2-pyridin-3-yloxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-3-1-6-14-11(9)15-10-4-2-5-13-8-10/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGEUQHCXNXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yloxy)pyridine-3-carbonitrile

Synthesis routes and methods I

Procedure details

Pyridin-3-ol was treated with 2-chloronicotinonitrile and processed according to the method of Example 128B to provide the product. MS (ESI+) m/z 198 (M+H)+.
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Synthesis routes and methods II

Procedure details

To a solution of pyridin-3-ol (1.3 g, 10 mmol) in N,N-dimethyl formamide (25 ml) was added 60 % NaH in mineral oil (0.3 g, 15 mmol) and 2-chloronicotinonitrile (1.38 g, 10 mmol) and heated at 120° C. for overnight. The reaction mixture was quenched with 1M NaHCO3 and extracted with ethyl acetate (3×30 ml). The combined organic extracts were washed with saturated NaCl (50 ml), dried (Na2SO4), filtered and concentrated. The crude product was purified by flash column chromatography using dichloromethane to yield 1.1 g (50%) of product. MS (ESI+) m/z 198 (M+H)+.
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1.3 g
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oil
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1.38 g
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25 mL
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Yield
50%

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